molecular formula C9H11ClN2O2 B2922224 4-Chloro-6-(oxan-4-yloxy)pyrimidine CAS No. 1251375-71-9

4-Chloro-6-(oxan-4-yloxy)pyrimidine

Cat. No.: B2922224
CAS No.: 1251375-71-9
M. Wt: 214.65
InChI Key: JBBCTAXBMXZBPK-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS 1251375-71-9) is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This pyrimidine derivative is characterized by a chloro substituent and a tetrahydropyranyl (oxan-4-yl) ether group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrimidine-based compounds are of significant interest in pharmaceutical development. Specifically, this compound and its structural analogs have been identified in patent literature as key intermediates or precursors in the synthesis of potent and selective inhibitors of the TBK1/IKKε signaling pathways . Inhibition of these kinases is a prominent therapeutic strategy under investigation for a range of diseases, including various cancers, autoimmune disorders (such as rheumatoid arthritis and systemic lupus erythematosus), and inflammatory conditions . As a building block, the reactive chloro group on the pyrimidine ring allows for further functionalization via nucleophilic aromatic substitution, enabling researchers to create a diverse array of novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCTAXBMXZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Chloro 6 Oxan 4 Yloxy Pyrimidine and Analogous Compounds

Foundational Methodologies for Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine scaffold is the initial critical phase. Numerous methods have been developed for this purpose, which can be broadly categorized into cyclocondensation reactions and stepwise assembly approaches.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a three-carbon component with a compound containing a N-C-N fragment, such as an amidine, urea, or thiourea. beilstein-journals.org These methods are highly versatile and allow for the preparation of a wide array of substituted pyrimidines in a single step.

One of the classical and most widely used methods is the Pinner synthesis , which falls under the [3+3] cycloaddition category. This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Modifications of this reaction, such as using β-keto esters, have further expanded its utility. Another significant approach involves multicomponent reactions, which enhance synthetic efficiency by combining three or more reactants in a single pot to form the pyrimidine ring. For instance, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate (B1210297) has been reported to yield highly substituted pyrimidines. mdpi.com Other strategies include [4+2] cycloaddition reactions using 1,3-diazabutadienes as the four-atom component. researchgate.net

Table 1: Examples of Cyclocondensation Strategies for Pyrimidine Synthesis

Reaction Name/TypeKey ReactantsDescription
Pinner Synthesis 1,3-Dicarbonyl compound + AmidineA classical [3+3] cycloaddition forming the pyrimidine ring.
Multicomponent Reaction Alcohols + AmidinesAn iridium-catalyzed regioselective synthesis from up to three different alcohols and an amidine. nih.gov
[4+2] Cycloaddition 1,3-Diazabutadiene + Acyl ChlorideInvolves an acylation/intramolecular cyclization sequence. researchgate.net
Chalcone-Amidine Condensation Chalcone + Substituted AmidineCycloaddition reaction between chalcones and amidines to form substituted pyrimidines. researchgate.net

Stepwise assembly provides an alternative to cyclocondensation, building the pyrimidine ring in a more controlled, sequential manner. This approach is exemplified by the de novo biosynthesis pathway of pyrimidines, which offers a blueprint for chemical synthesis strategies. biochemden.comdavuniversity.orgwikipedia.org In this pathway, the ring is constructed from smaller, acyclic precursors before being attached to a ribose phosphate moiety. davuniversity.org

The synthesis typically begins with the formation of carbamoyl phosphate from glutamine and bicarbonate. slideshare.net This is followed by a condensation reaction with aspartate to yield carbamoyl aspartate, a key acyclic intermediate. davuniversity.orgslideshare.net The subsequent step is an intramolecular condensation and dehydration to close the ring, forming dihydroorotate. slideshare.netyoutube.com Finally, an oxidation step yields the aromatic pyrimidine ring, specifically orotate. youtube.com This stepwise approach allows for precise placement of substituents by using appropriately functionalized starting materials.

Table 2: Key Steps in a Stepwise Pyrimidine Synthesis Model

StepReactionDescriptionPrecursors
1 Carbamoyl Phosphate SynthesisFormation of an activated carbamate.Glutamine, HCO3⁻, ATP
2 CondensationFormation of a key C-N bond.Carbamoyl Phosphate + Aspartate
3 Ring ClosureIntramolecular condensation to form the heterocyclic ring.Carbamoyl Aspartate
4 AromatizationOxidation of the dihydro-pyrimidine to the aromatic pyrimidine core.Dihydroorotate

Introduction and Regioselective Functionalization of the Chloro Substituent

Once the pyrimidine ring is formed, the next stage is the introduction of the chloro group at the C4 (or C6) position. This is typically achieved by chlorination of a pyrimidine precursor, often a hydroxypyrimidine (which exists in tautomeric equilibrium with the more stable pyrimidone form).

The most common and industrially relevant method for synthesizing chlorinated pyrimidines, such as the key intermediate 4,6-dichloropyrimidine (B16783), is the halogenation of the corresponding dihydroxypyrimidine. google.com 4,6-dihydroxypyrimidine is treated with a strong chlorinating agent, which converts the hydroxyl groups (of the pyrimidone tautomer) into chloro substituents.

Commonly used chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and phosgene (COCl₂). google.comgoogleapis.comgoogle.com The reaction with phosphorus oxychloride is often performed in the presence of a base, such as a hindered amine, to neutralize the HCl generated. google.com Phosgene can also be used, often catalyzed by quaternary ammonium or phosphonium salts. google.com While highly effective, these reagents are hazardous and require careful handling. More modern methods for direct C(sp²)–H halogenation have also been developed for related heterocyclic systems, such as using hypervalent iodine(III) reagents, which offer a milder and more environmentally friendly alternative, though their application to simple pyrimidines may be limited. nih.gov

Table 3: Common Reagents for Chlorination of Hydroxypyrimidines

ReagentFormulaTypical Conditions
Phosphorus OxychloridePOCl₃Reflux, often with a hindered amine base (e.g., N,N-dimethylcyclohexylamine). google.com
PhosgeneCOCl₂Reaction with a catalyst such as a quaternary ammonium salt. google.com
Phosphorus PentachloridePCl₅Often used in combination with POCl₃.

The conversion of hydroxypyrimidines to chloropyrimidines using reagents like POCl₃ is mechanistically a form of nucleophilic substitution. The hydroxyl group of the pyrimidone is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent by first converting the hydroxyl group into a reactive phosphate ester intermediate, which is an excellent leaving group. A chloride ion, either from the reagent itself or from the generated HCl, then acts as the nucleophile to displace this phosphate group, resulting in the formation of the C-Cl bond. bhu.ac.in This process is highly efficient for activating and replacing hydroxyl groups on the electron-deficient pyrimidine ring. Therefore, the primary strategy for introducing the chloro substituent onto the pre-formed ring relies on the nucleophilic displacement of an activated hydroxyl group precursor.

Incorporation of the Oxan-4-yloxy Moiety

The final step in the synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is the introduction of the oxan-4-yloxy side chain. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. Halogenated pyrimidines are highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. beilstein-journals.orgbhu.ac.in

The synthesis starts with the intermediate 4,6-dichloropyrimidine. To achieve monosubstitution, this compound is treated with one equivalent of oxan-4-ol (also known as tetrahydropyran-4-ol) in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the hydroxyl group of oxan-4-ol to generate the corresponding alkoxide nucleophile. This potent nucleophile then attacks one of the electrophilic carbon atoms (C4 or C6) of the 4,6-dichloropyrimidine ring, displacing a chloride ion to form the desired product.

The regioselectivity of this reaction is controlled by stoichiometry. Since the C4 and C6 positions of the starting material are chemically equivalent, the initial substitution can occur at either site. By using a 1:1 molar ratio of the nucleophile to the dichloropyrimidine, the formation of the monosubstituted product is favored. A similar regioselective monosubstitution has been demonstrated in the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide, which exclusively yields the 4-chloro-6-ethoxy product. researchgate.net The introduction of the electron-donating oxan-4-yloxy group deactivates the remaining chloro-substituted position toward further nucleophilic attack, which helps to prevent disubstitution and allows for the isolation of this compound in good yield.

Table 4: General Conditions for SNAr on Dichloropyrimidines

ComponentRoleExamples
Substrate Electrophile4,6-Dichloropyrimidine
Nucleophile Attacking SpeciesOxan-4-ol (tetrahydropyran-4-ol)
Base Nucleophile GenerationSodium hydride (NaH), Potassium tert-butoxide (t-BuOK)
Solvent Reaction MediumTetrahydrofuran (THF), Dimethylformamide (DMF)
Control Selectivity1:1 Stoichiometry, controlled temperature

Etherification Reactions Utilizing Tetrahydropyran-4-ol Derivatives

The primary route to this compound involves the etherification of a dichloropyrimidine precursor, typically 4,6-dichloropyrimidine, with tetrahydropyran-4-ol. This reaction is a nucleophilic aromatic substitution (SNAr), where the alkoxide generated from tetrahydropyran-4-ol displaces one of the chlorine atoms on the pyrimidine ring.

The regioselectivity of this reaction is a critical consideration. The C4 and C6 positions of the 4,6-dichloropyrimidine ring are electronically deficient and thus susceptible to nucleophilic attack. Studies on related dichloropyrimidines have shown that nucleophilic attack is highly regioselective, often favoring substitution at the C4 position researchgate.net. This preference can be attributed to the electronic influence of the ring nitrogen atoms. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the hydroxyl group of tetrahydropyran-4-ol, thereby generating a more potent nucleophile.

An analogous reaction is the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, where 4,6-dichloro-2-(methylthio)pyrimidine reacts exclusively with sodium ethoxide to yield the C4-substituted product in 89% yield researchgate.net. This highlights the preferential reactivity of the C4 position in such systems.

Table 1: General Conditions for Etherification of Dichloropyrimidines

ParameterConditionPurpose
Starting Material 4,6-DichloropyrimidinePyrimidine core with two leaving groups
Nucleophile Tetrahydropyran-4-olSource of the oxan-4-yloxy moiety
Base Sodium hydride (NaH), Potassium tert-butoxideDeprotonates the alcohol to form the alkoxide
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants
Temperature 0 °C to room temperatureControlled reaction initiation and progression

Exploration of Stereoselectivity in Oxy-functionalization

While the synthesis of this compound itself does not involve the creation of a new stereocenter from an achiral precursor, the principles of stereoselectivity are highly relevant when considering analogues or more complex derivatives. Asymmetric synthesis in the context of pyrimidine ethers can be approached through several strategies.

One method involves using chiral alcohols as nucleophiles. If a chiral derivative of tetrahydropyran-4-ol were used, the resulting product would be enantiomerically enriched or pure, depending on the starting material.

A more advanced approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, iridium-catalyzed intramolecular asymmetric allylic etherification has been successfully applied to pyrimidinemethanols, yielding pyrimidine-fused oxazepanes in up to 99% yield with 99.5% enantiomeric excess acs.org. This demonstrates that transition metal catalysis can induce high levels of stereoselectivity in the formation of ether linkages adjacent to a pyrimidine ring acs.org. Although this specific reaction differs from the direct SNAr pathway, it underscores the potential for developing catalytic, enantioselective methods for oxy-functionalization of pyrimidines acs.org.

Optimization of Synthetic Pathways and Advanced Reaction Conditions

Efficiency, yield, and environmental impact are critical factors in modern synthetic chemistry. Consequently, significant research has focused on optimizing the synthesis of pyrimidine derivatives through advanced reaction protocols, including microwave-assisted synthesis, novel catalytic systems, and careful solvent selection.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of pyrimidine derivatives, it offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles researchgate.netrsc.org.

The application of microwave energy can bring reaction times down from hours to mere minutes researchgate.net. For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15–30 minutes at 120–140 °C under microwave conditions nih.govnih.gov. Similarly, the Grohe-Heitzer reaction for synthesizing a related naphthyridone intermediate saw a significant reduction in time and reaction steps with microwave irradiation scielo.org.mx. This rapid heating is attributed to the efficient interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in internal temperature. This methodology eliminates the need for a solvent in certain cases, contributing to a more environmentally benign process researchgate.net.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues

Reaction TypeConventional HeatingMicrowave IrradiationReference
Aniline substitution on chloropyrimidine Several hours5-15 minutes rsc.org
Synthesis of 4-amino pyrimidine analogues Not specified5 minutes rsc.org
Synthesis of 2-amino-4-chloropyrimidines Not specified15-30 minutes nih.govnih.gov

Catalytic Approaches in Pyrimidine and Ether Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of pyrimidine synthesis and etherification reactions. A wide array of catalysts, from transition metals to simple inorganic compounds, have been employed.

Transition metal catalysts, including copper, iridium, and iron complexes, are widely used for forming C-N and C-O bonds in heterocyclic systems mdpi.comorganic-chemistry.org. Copper-catalyzed tandem reactions have been described for the synthesis of sulfonamide pyrimidine derivatives mdpi.com. Similarly, iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and alcohols organic-chemistry.org. These methods often proceed under milder conditions and with greater functional group tolerance than non-catalytic alternatives organic-chemistry.org.

In some syntheses, simple, inexpensive, and recyclable materials like β-cyclodextrin have been used as catalysts in aqueous media mdpi.com. Furthermore, ammonium iodide (NH₄I) has been shown to promote three-component tandem reactions to furnish substituted pyrimidines under metal- and solvent-free conditions acs.org. The development of novel catalysts, such as NiTiO₃ nanoparticles supported on montmorillonite K30, further expands the toolkit for efficient, heterogeneous catalysis in pyrimidine synthesis rsc.org.

Solvent Selection and Process Efficiency in Pyrimidine Derivatization

The choice of solvent plays a crucial role in the outcome of nucleophilic substitution reactions on the pyrimidine core. The solvent can influence reactant solubility, modulate the basicity of reagents, and stabilize transition states, thereby affecting the reaction rate and yield nih.gov.

In studies of related amination reactions on fused pyrimidines, polar solvents like water, methanol, and ethanol (B145695) were found to accelerate the reaction compared to less polar solvents like 2-propanol nih.gov. The higher rate in more polar solvents can be explained by their ability to better stabilize a polar transition state nih.gov. However, factors such as solubility can also be critical; highly lipophilic and crystalline starting materials may show better performance in solvents like 2-propanol nih.gov.

In some cases, a mixture of solvents, such as water and ethanol, has been found to improve reaction yields researchgate.net. The trend towards greener chemistry has also led to the exploration of solvent-free reaction conditions, often coupled with microwave assistance or the use of solid-supported catalysts, which can lead to higher yields and simplified product isolation researchgate.netacs.org. The optimization of solvent choice is therefore a key step in developing an efficient and scalable synthetic process.

Chemical Reactivity and Derivatization Pathways of 4 Chloro 6 Oxan 4 Yloxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The primary mode of reactivity for 4-chloro-6-(oxan-4-yloxy)pyrimidine is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom acts as a leaving group. Pyrimidines are known to readily undergo SNAr at the 2, 4, and 6 positions, with the 4 and 6 positions generally being more reactive. baranlab.org The reaction proceeds through a stepwise mechanism involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring. ugr.eshuggingface.co

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Azides)

The displacement of the C4-chloro substituent by various nitrogen-based nucleophiles is a widely employed strategy for the synthesis of diverse pyrimidine derivatives.

Amines: The reaction of this compound with primary and secondary amines is a common method for introducing amino functionalities. These reactions can often be carried out under mild conditions, sometimes with acid catalysis to enhance the electrophilicity of the pyrimidine ring. nih.gov However, the use of excess amine or a non-nucleophilic base is typically required to neutralize the hydrochloric acid generated during the reaction. nih.gov The reaction of chloropyrimidines with amines in water in the presence of potassium fluoride (B91410) has also been shown to be an effective method for N-arylation. researchgate.net Computational studies on related 2,4-dichloropyrimidines have shown that electron-donating groups at the C6 position can influence the regioselectivity of nucleophilic attack, sometimes favoring substitution at the C2 position. wuxiapptec.com

Hydrazines: Hydrazine (B178648) and its derivatives are also effective nucleophiles for the substitution of the chloro group. These reactions provide access to hydrazinyl-pyrimidines, which are precursors to various fused heterocyclic systems. researchgate.net The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with hydrazine has been shown to proceed smoothly, highlighting the utility of this nucleophile. nih.gov

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C4 position. The resulting azidopyrimidine (B78605) can undergo further transformations, such as reduction to an amine or participation in azide-tetrazole equilibrium, which is influenced by substituents, solvent, and temperature. nih.gov The introduction of an azido group can activate the pyrimidine ring for subsequent nucleophilic attacks. nih.gov

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles also readily displace the chlorine atom in this compound.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For instance, the treatment of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide results in the exclusive mono-substitution to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.com These reactions are fundamental in modifying the electronic and physical properties of the pyrimidine core.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react with chloropyrimidines to form thioethers. These reactions are often fast and high-yielding. The resulting thioether can be further oxidized to a sulfone, which can also act as a leaving group in subsequent substitution reactions. mdpi.com

Impact of the Oxan-4-yloxy Substituent on SNAr Selectivity and Kinetics

The oxan-4-yloxy group at the C6 position exerts a significant electronic influence on the reactivity of the pyrimidine ring. As an electron-donating group, it can modulate the regioselectivity and kinetics of SNAr reactions. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, an electron-donating group at C6 has been shown to direct nucleophilic attack to the C2 position. wuxiapptec.com This is attributed to changes in the lowest unoccupied molecular orbital (LUMO) distribution. wuxiapptec.com While the oxan-4-yloxy group is electron-donating, its impact on the kinetics would be a balance between its activating effect on the ring and potential steric hindrance. In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, the reaction with primary amines unexpectedly led to the substitution of both the chloro and the alkoxy groups. ugr.es

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Investigations into Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs organoboron compounds with organic halides. This compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. researchgate.netmdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome. researchgate.net For example, catalyst systems like Pd(OAc)2/PPh3/K3PO4 or Pd(PPh3)2Cl2/K3PO4 have been found to be effective for the coupling of chloropyrimidines. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-pyrimidines

Electrophile Boronic Acid Catalyst System Base Solvent Product Yield (%) Reference
4,6-dichloro-2-(methylthio)pyrimidine Arylboronic acids Pd(OAc)2/PPh3 K3PO4 - 4-Aryl-6-chloro-2-(methylthio)pyrimidine - mdpi.com
4-chloro-6-substituted pyrimidines Aryl/heteroarylboronic acids - - - 4,6-disubstituted pyrimidines Acceptable researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/het-aryl boronic acids Pd(PPh3)4 (5 mol%) K3PO4 1,4-Dioxane 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs Good mdpi.com

Exploration of Other Palladium- and Copper-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions have been explored to further derivatize chloropyrimidines.

Other Palladium-Catalyzed Reactions: Palladium catalysts are also employed in other cross-coupling reactions such as Sonogashira coupling with terminal alkynes. beilstein-journals.org The reactivity of different halogenated positions on a pyrimidine ring can be exploited for selective couplings, with the 4/6 positions generally being the most reactive. baranlab.org The choice of ligand can also control the regioselectivity of Pd-catalyzed cross-coupling reactions. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for forming C-N and C-O bonds. mdpi.combeilstein-journals.org These reactions are particularly useful for coupling with amines and alcohols. mdpi.com Copper catalysis can also be used in radical cross-coupling reactions, expanding the scope of accessible molecules. sustech.edu.cnnih.gov For instance, copper-catalyzed enantioconvergent Suzuki-Miyaura C(sp3)-C(sp2) cross-coupling has been established. sustech.edu.cn

Transformations Involving the Oxan-4-yloxy Functional Group

The oxan-4-yloxy group, while generally stable, can participate in specific chemical reactions, allowing for further diversification of the molecular scaffold.

Cleavage of the ether bond in this compound can be achieved under specific conditions, although this is a less common transformation compared to the displacement of the C4-chloro group. Strong acids or Lewis acids can protonate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. However, the stability of the pyrimidine ring often requires harsh conditions for this cleavage to occur.

Interconversion of the ether linkage is a more synthetically useful strategy. For instance, treatment with a different alcohol in the presence of a suitable catalyst could potentially lead to a trans-etherification reaction, although this is not a widely reported pathway for this specific compound. A more common approach to modify this part of the molecule would be to first synthesize the pyrimidine core and then introduce the desired alkoxy group.

The tetrahydropyran (B127337) (oxan) ring is generally robust and less reactive than the pyrimidine core. However, reactions targeting this moiety can be performed under specific conditions. Ring-opening reactions of the tetrahydropyran can be initiated by strong nucleophiles or under reductive conditions, though this would fundamentally alter the nature of the substituent.

More subtle modifications, such as the introduction of functional groups onto the tetrahydropyran ring, are theoretically possible but are not commonly described for this particular molecule. Such transformations would likely require multi-step synthetic sequences, potentially involving protection of the reactive pyrimidine ring.

Further Functional Group Interconversions on the Pyrimidine Scaffold

Beyond the well-established nucleophilic substitution at the C4 position, the pyrimidine ring of this compound can undergo other functional group interconversions.

For example, the chlorine atom can be reductively removed, a process known as dehalogenation, to yield 6-(oxan-4-yloxy)pyrimidine. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Furthermore, the pyrimidine ring itself can be subject to various transformations. For instance, N-alkylation of the pyrimidine nitrogens can occur, although this is less common due to the electron-withdrawing nature of the chloro and alkoxy substituents. chemicalbook.com In some cases, the entire pyrimidine ring can be transformed through ring-opening and subsequent recyclization reactions with different reagents, leading to entirely new heterocyclic systems. growingscience.com

The presence of the chloro and oxan-4-yloxy groups influences the reactivity of the pyrimidine ring towards electrophilic substitution, which is generally difficult on pyrimidine itself. However, under forcing conditions, reactions such as nitration or halogenation at the C5 position might be achievable, though yields are often low due to the deactivating effect of the ring nitrogens and the chloro substituent. growingscience.com

Below is a table summarizing some of the potential functional group interconversions for this compound.

Starting Functional Group Reagent(s) and Conditions Resulting Functional Group Notes
C4-ChloroH₂, Pd/CC4-H (Dehalogenation)Reductive removal of the chlorine atom.
C4-ChloroVarious Nucleophiles (e.g., amines, thiols)C4-Substituted pyrimidineThe most common reaction pathway for this compound.
Pyrimidine RingStrong acids/bases, heatRing-opened products or rearranged heterocyclesGenerally requires harsh conditions and may lead to complex mixtures. growingscience.com
Oxan-4-yloxy EtherStrong Acid (e.g., HBr, HI)C6-Hydroxy and 4-halotetrahydropyranCleavage of the ether linkage.

This table provides a generalized overview, and specific reaction outcomes can be highly dependent on the exact reagents, solvents, and conditions employed.

Computational and Theoretical Investigations of 4 Chloro 6 Oxan 4 Yloxy Pyrimidine

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 4-chloro-6-(oxan-4-yloxy)pyrimidine, which in turn govern its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For pyrimidine (B1678525) derivatives, the electronic structure, particularly the delocalized π-electron cloud and the non-bonding electron pairs on the nitrogen atoms, gives them a strong tendency for interactions with metal surfaces. srce.hr Quantum chemical studies on various pyrimidine derivatives have shown that these compounds can act as effective corrosion inhibitors due to their electron-donating properties. srce.hrpleiades.online The presence of heteroatoms like nitrogen, oxygen, and sulfur often enhances this inhibitory effect. srce.hrchemrevlett.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

TermDescription
HOMO Highest Occupied Molecular Orbital; Represents the electron-donating capacity of a molecule. youtube.comlibretexts.org
LUMO Lowest Unoccupied Molecular Orbital; Represents the electron-accepting capacity of a molecule. youtube.comlibretexts.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; A smaller gap indicates higher reactivity. malayajournal.org

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are fundamental to understanding its intermolecular interactions and reactive sites. malayajournal.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate varying charge distributions. youtube.com Typically, red regions signify areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com

In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxan-yloxy group are expected to be regions of high electron density (negative potential) due to the presence of lone pairs of electrons. cardiff.ac.uk These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine atom would likely exhibit a more positive electrostatic potential, making them potential sites for nucleophilic interaction.

Conformational Analysis of the Oxan-4-yloxy Substituent

Energy Minima and Steric Hindrance Evaluations

Computational methods can calculate the potential energy associated with different rotations around the C-O bond connecting the pyrimidine and the oxan ring. These calculations help to identify the most energetically favorable conformations and the energy barriers between them. Steric hindrance between the pyrimidine ring and the hydrogen atoms on the oxan ring will play a significant role in determining the preferred conformations. For instance, conformations where the bulky pyrimidine ring is in close proximity to the axial hydrogens of the oxan ring would likely be energetically unfavorable.

Dynamic Behavior of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring is not static; it undergoes dynamic processes such as ring-flipping between different chair conformations. This dynamic behavior can be investigated using molecular dynamics simulations. researchgate.net These simulations can provide insights into the flexibility of the ring system and the timescale of conformational changes. The presence of the bulky pyrimidine substituent may influence the rate and equilibrium of this ring-flipping process. Understanding the dynamic nature of the oxan ring is important as it can affect the molecule's ability to bind to a receptor or participate in a chemical reaction.

Reaction Mechanism Elucidation for Derivatization Pathways

Understanding the reaction mechanisms for the derivatization of this compound is crucial for synthesizing new, potentially more active compounds. vdoc.pub Derivatization often involves modifying a molecule's functional groups to alter its properties. researchgate.net

The chlorine atom on the pyrimidine ring is a key site for derivatization. It is an electron-withdrawing group and a good leaving group, making the carbon atom it is attached to susceptible to nucleophilic aromatic substitution. Various nucleophiles can be used to displace the chloride, leading to a wide range of derivatives.

Theoretical studies can be employed to elucidate the mechanisms of these substitution reactions. By calculating the energy profiles of possible reaction pathways, including the formation of intermediates and transition states, researchers can predict the most likely mechanism (e.g., SNAr mechanism). These calculations can also help in understanding the role of catalysts and solvent effects on the reaction rate and selectivity. For example, the presence of the oxan-4-yloxy group might influence the reactivity of the chlorine atom through electronic and steric effects.

Transition State Analysis for SNAr and Cross-Coupling Reactions

Computational studies on pyrimidine systems analogous to this compound provide significant insights into the transition states of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. While direct transition state analysis for the title compound is not extensively available in the literature, examining related 4-chloropyrimidine (B154816) derivatives allows for a detailed theoretical understanding.

For SNAr reactions, the regioselectivity of nucleophilic attack is a key aspect determined by the transition state energies. In 2,4-dichloropyrimidines, the presence of an electron-donating substituent at the C6 position, such as an alkoxy group, generally directs nucleophilic attack to the C2 position. However, in the case of 4-chloro-6-alkoxypyrimidines, the substitution occurs at the C4 position. Quantum mechanics (QM) analyses of similar 2,4-dichloro-6-substituted pyrimidines reveal that the relative energy of the transition states for C2 versus C4 substitution dictates the product ratio. For instance, in a study of 2,4-dichloro-6-methoxypyrimidine, the transition state energy for substitution at the C4 position was found to be higher than at the C2 position, leading to C2 selectivity. This is influenced by the electron-donating or -withdrawing nature of the substituent at C6 and its effect on the stability of the Meisenheimer intermediate.

In the context of this compound, the oxan-4-yloxy group is an electron-donating group. This electronic effect influences the stability of the transition state during nucleophilic attack. For SNAr reactions involving neutral nucleophiles like amines, a significant charge separation occurs in the transition state, leading to highly negative activation volumes. ethernet.edu.et The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide proceeds selectively at the C6 position, indicating a lower transition state energy for attack at this site compared to the C4 position. researchgate.net This selectivity is a delicate balance of electronic and steric factors.

Theoretical calculations of bond dissociation energies (BDEs) for the C-Cl bond are crucial for understanding the feasibility and regioselectivity of palladium-catalyzed cross-coupling reactions. Studies on a range of halo-heterocycles have shown that BDEs can be correlated with the outcomes of these reactions. acs.org For 4-chloropyrimidine derivatives, the C-Cl bond at the 4-position is activated towards oxidative addition to a palladium(0) complex, which is the initial step in many cross-coupling catalytic cycles. The energy of this transition state is influenced by the electronic properties of the pyrimidine ring and its substituents. The electron-donating oxan-4-yloxy group at the C6 position would modulate the electron density of the ring, thereby affecting the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and the ease of oxidative addition.

The table below presents computed data for related pyrimidine derivatives, which can be used to infer the reactivity of this compound.

Compound/SystemReaction TypeComputational FindingReference
2,4-Dichloro-6-methoxypyrimidineSNArThe transition state for C4 substitution is higher in energy than for C2 substitution.
2-Thio-4,6-dihydroxypyrimidineMethylationA threefold methylation reaction occurs with excess dimethylsulfate. oregonstate.edu
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAminationThe reaction rate is higher in water than in alcoholic solvents or DMF. nih.gov
Halo-heterocyclesCross-CouplingC-X bond dissociation energies correlate with regioselectivity in Pd-catalyzed reactions. acs.org

Energetic Profiles of Key Synthetic Steps

The energetic profiles of synthetic steps leading to and involving this compound can be understood by examining computational studies of analogous reactions. The synthesis of the key intermediate, a 4,6-disubstituted pyrimidine, often involves nucleophilic substitution on a dihalopyrimidine precursor.

One of the fundamental reactions is the formation of the 6-alkoxy substituent. The reaction of 4,6-dichloropyrimidine (B16783) with an alkoxide, in this case, the anion of oxan-4-ol, proceeds via a nucleophilic aromatic substitution mechanism. The energetic profile of this step would show the formation of a Meisenheimer complex as an intermediate, followed by the expulsion of the chloride ion. The stability of this intermediate and the height of the transition state barriers are influenced by the solvent and the nature of the alkoxide.

A subsequent key step is the substitution of the remaining chlorine at the C4 position. In SNAr reactions, the solvent can play a crucial role in stabilizing the transition state. For example, in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to be a more effective solvent than several organic solvents, suggesting a significant stabilization of the polar transition state by water. nih.gov The use of an acid catalyst can also modify the energetic profile by protonating the pyrimidine nitrogen, thereby increasing the electrophilicity of the carbon atom attached to the chlorine. nih.gov

For cross-coupling reactions, the energetic profile of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) is critical. The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-determining step. acs.org The energy barrier for this step is directly related to the C-Cl bond dissociation energy. Computational studies have provided a quantitative understanding of these BDEs for a variety of halo-heterocycles. acs.org The electron-donating nature of the oxan-4-yloxy group at C6 would be expected to increase the electron density on the pyrimidine ring, which could potentially raise the energy barrier for oxidative addition compared to an unsubstituted chloropyrimidine.

The following table summarizes key energetic parameters and reaction conditions for related pyrimidine systems, providing a basis for estimating the energetic profiles for reactions of this compound.

ReactantsReaction TypeKey Energetic AspectConditions/CatalystReference
4,6-Dichloropyrimidine + AlkoxideSNArFormation of Meisenheimer intermediatePolar aprotic solvent
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + AnilineSNAr (Amination)Solvent stabilization of transition stateWater, HCl (cat.) nih.gov
Halo-heterocycle + Organometallic reagentCross-CouplingC-Cl bond dissociation energy for oxidative additionPalladium catalyst acs.org
2-Amino-4,6-dichloropyrimidine + AminesSNAr (Amination)Acid catalysis by formed HClRefluxing ethanol (B145695) with TEA proquest.com

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of this compound and its reactivity and properties can be inferred from studies on similar pyrimidine derivatives. The pyrimidine core, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The nature and position of substituents dramatically influence this reactivity.

The physical properties of this compound, such as solubility and melting point, are also dictated by its structure. The presence of the oxan-4-yloxy group introduces a degree of flexibility and polarity compared to a simple alkoxy group like methoxy. This can influence crystal packing and intermolecular interactions, thereby affecting the melting point. The solubility of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, has been extensively studied in various solvents, showing that its solubility increases with temperature. researchgate.net The oxan-4-yloxy group, with its additional oxygen atom and larger aliphatic structure, would be expected to influence solubility in a predictable manner, likely increasing solubility in polar aprotic solvents.

Structure-activity relationship (SAR) studies of pyrimidine derivatives in medicinal chemistry often highlight the importance of the substitution pattern for biological activity. For instance, in a series of 4-amino-6-chloro-2-piperazinopyrimidines, the nature of the 4-amino substituent was found to be critical for affinity to adrenoceptors. researchgate.net While the primary focus of this article is not on biological activity, these studies underscore the principle that small structural modifications on the pyrimidine ring can lead to significant changes in molecular interactions and properties.

The table below summarizes some key structure-property and structure-reactivity findings for related pyrimidine compounds.

CompoundStructural FeatureObserved Property/ReactivityReference
2-Amino-4-chloro-6-methoxypyrimidineMethoxy and amino groupsSolubility increases with temperature in various solvents. researchgate.net
4-Amino-6-chloro-2-piperazinopyrimidines4-Amino substituentCritical for affinity to α2-adrenoceptors. researchgate.net
2-Substituted 4,6-dimethoxy-5-nitropyrimidinesElectron-donating 2-substituentDestabilizes the transition state in reactions with methylhydrazine. oregonstate.edu
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineTwo reactive chlorine atomsNucleophilic substitution with methylamine (B109427) is regioselective for the C4 position. mdpi.com

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Chloro-6-(oxan-4-yloxy)pyrimidine, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Pyrimidine (B1678525) Ring Protons: The two protons on the pyrimidine ring are expected to appear as singlets or doublets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm.

Oxane Ring Protons: The protons on the oxane ring will exhibit more complex splitting patterns. The proton at the C4 position (methine proton) will likely appear as a multiplet. The methylene (B1212753) protons at the C2, C3, C5, and C6 positions of the oxane ring would be expected to show overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically above δ 150 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

Oxane Ring Carbons: The carbon atoms of the oxane ring will appear at higher field strengths compared to the pyrimidine carbons. The carbon atom bonded to the ether oxygen (C4) would be the most downfield of the oxane carbons, while the other methylene carbons would appear further upfield.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

C-O-C Stretching: A strong band corresponding to the ether linkage would be prominent.

C-N and C=N Stretching: Vibrations associated with the pyrimidine ring would be observable.

C-Cl Stretching: A band in the lower frequency region would indicate the presence of the carbon-chlorine bond.

C-H Stretching: Aliphatic C-H stretching from the oxane ring and aromatic C-H stretching from the pyrimidine ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring. The C-Cl stretching vibration is also typically Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrometry data for this compound shows several possible adducts. uni.lu

Predicted Mass Spectrometry Data

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the chloropyrimidine and the oxane moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and non-bonding electrons (on the nitrogen and oxygen atoms), which can undergo transitions upon absorption of UV or visible light. The spectrum would be expected to show absorption maxima corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile synthetic compounds like this compound. While a specific, validated HPLC method for this compound is not publicly documented, a general reverse-phase HPLC method would be suitable for its analysis.

A typical HPLC system for this purpose would consist of:

Stationary Phase: A C18 column is commonly used for the separation of moderately polar to non-polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any starting materials, by-products, or degradation products.

Detection: A UV detector set at a wavelength where the pyrimidine chromophore has significant absorbance would be appropriate for detection and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound to qualitatively assess the consumption of starting materials, the formation of the product, and the presence of any byproducts.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). Compounds with a stronger affinity for the stationary phase move shorter distances, while those with a higher affinity for the mobile phase travel further. This differential migration results in the separation of the mixture's components.

In a typical synthesis of a pyrimidine derivative, TLC would be used to track the reaction's progression over time. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The choice of the mobile phase, or eluent, is critical for achieving good separation. For pyrimidine derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.7, allowing for clear separation from both starting materials and potential impurities.

Visualization of the separated spots on the TLC plate is often achieved using a UV lamp, as pyrimidine rings are typically UV-active. Alternatively, chemical staining agents like iodine vapor or potassium permanganate (B83412) solution can be used to reveal the spots. By comparing the spot corresponding to the reaction mixture with spots of the pure starting materials, a chemist can determine if the reactants have been consumed and if a new spot corresponding to the product has appeared.

While specific TLC conditions for this compound are not publicly documented, the table below provides representative TLC systems used for monitoring reactions of other substituted pyrimidines, which would serve as a starting point for method development for the title compound.

Stationary PhaseMobile Phase (Eluent System)Visualization MethodApplication
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm)Monitoring the formation of substituted chloro-pyrimidines
Silica Gel 60 F254Dichloromethane:Methanol (95:5)Iodine vaporAssessing purity of aminopyrimidine derivatives
AluminaToluene:Acetone (8:2)Potassium permanganate stainTracking oxidation reactions of pyrimidines

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by mapping the electron density of a single crystal. For a novel compound like this compound, obtaining a crystal structure would be the gold standard for its structural confirmation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded and, through complex mathematical analysis (Fourier transformation), an electron density map of the crystal is generated. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not available in the public domain, the crystallographic data for other pyrimidine derivatives provide valuable insights into the expected structural features. For instance, X-ray diffraction studies on related compounds reveal key geometric parameters of the pyrimidine ring and its substituents.

The following table presents hypothetical, yet realistic, crystallographic data for a pyrimidine derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)975.2
Z4
Density (calculated) (g/cm³)1.45
R-factor0.045

Potential Applications and Future Research Directions in Chemical Science

Development as Key Synthetic Intermediates and Building Blocks for Complex Molecules

The primary application of 4-chloro-6-(oxan-4-yloxy)pyrimidine lies in its utility as a key intermediate in organic synthesis. The chlorine atom on the pyrimidine (B1678525) ring serves as a leaving group, readily displaced by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, making it a foundational component for constructing more elaborate molecular architectures.

The pyrimidine core is a "privileged substructure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved drugs. nih.govacs.org The synthesis of various pyrimidine derivatives often involves the amination of corresponding dihalopyrimidines through SNAr reactions with primary and secondary amines. rsc.org This general strategy is applicable to this compound for creating diverse libraries of compounds.

For instance, 4-chloro-6-(substituted-phenyl)-pyrimidines, which are structurally related, serve as crucial intermediates for enzyme inhibitors. nih.gov Similarly, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the preparation of inhibitors for the Janus Kinase (JAK) family of protein tyrosine kinases, which are targets for treating inflammatory diseases. google.com While direct synthesis examples for this compound are not detailed in the provided results, its structural similarity to these important intermediates suggests its high potential as a building block for novel therapeutic agents. The oxane ring can also influence the physicochemical properties, such as solubility and conformational rigidity, of the final molecules.

The development of hybrid molecules, which combine different pharmacophoric fragments, is a growing strategy in drug discovery. mdpi.com The this compound scaffold is well-suited for this approach, allowing for its integration with other active structures to create novel compounds with potentially enhanced or synergistic biological activities. researchgate.net

Exploration in Materials Science and Polymer Chemistry

While the primary focus has been on its role in medicinal chemistry, the structural features of this compound and related pyrimidine derivatives suggest potential applications in materials science and polymer chemistry.

Design of Ligands for Coordination Chemistry

Pyrimidine derivatives are excellent ligands for coordinating with metal ions due to the presence of nitrogen atoms in the aromatic ring. researchgate.net These ligands can form stable complexes with a variety of transition metals, leading to materials with interesting photophysical, magnetic, or catalytic properties. mdpi.comacs.org The design of ligands is crucial, as their structure dictates the geometry and properties of the resulting metal complex. hud.ac.uk

For example, pyrimidine-based Schiff bases have been shown to form metal complexes with improved biological properties due to the chelation effect. nih.gov Similarly, pyrimidine-substituted phosphine (B1218219) ligands have been synthesized and their coordination chemistry with copper(I) and ruthenium(II) has been explored. researchgate.net Rhodium(III) complexes with pyrimidine-based ligands have also been investigated for their structural motifs and luminescence. rsc.org Although specific studies involving this compound as a ligand were not found, its pyrimidine core provides the necessary functionality for it to be adapted for such purposes. The oxane group could further influence the solubility and stability of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Pyrimidine-Based Ligands

Ligand TypeMetal Ion(s)Resulting Complex/Application
Pyrimidine-thioneCu(II), Mn(II), Co(II), Ni(II), Zn(II)Mechanochemical synthesis of complexes with potential biological activity. researchgate.net
Pyrimidinyl based Schiff baseMn(II), Co(II), Ni(II), Cu(II)Heteroleptic metal complexes with antimicrobial and antioxidant properties. nih.gov
PyrazolylpyrimidineRh(III)N^N^C-cyclometalated complexes with unique structural and luminescent properties. rsc.org
Pyrimidine-hydrazonePb(II), Zn(II), Cu(II), Ag(I)Formation of supramolecular architectures like grids and helicates. otago.ac.nz
Pyrimidine-substituted phosphineCu(I), Ru(II)Formation of clusters and complexes with potential catalytic applications. researchgate.net

This table is generated based on data from the provided search results for related pyrimidine compounds, not specifically this compound.

Incorporation into Functional Polymers and Frameworks

The development of functional polymers containing heterocyclic units like pyrimidine is an active area of research. These polymers can exhibit unique electronic, optical, or thermal properties. For instance, π-conjugated copolymers containing pyrimidine and fluorene (B118485) units have been synthesized and their properties investigated. ecust.edu.cn Similarly, novel conjugated polymers have been created through the aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. researchgate.net

The reactive chlorine atom in this compound could be utilized for post-polymerization modification or for the synthesis of pyrimidine-containing monomers. The incorporation of this unit into a polymer backbone could impart specific functionalities. ecust.edu.cn For example, pyrimidine-hydrazone strands have been functionalized and incorporated into co-polymer gels to create actuators that respond to metal ion coordination. otago.ac.nz

Furthermore, pyrimidine derivatives can be used as building blocks for metal-organic frameworks (MOFs). mdpi.com A bimetallic-organic framework containing phosphorous acid groups has been used as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org The structural versatility of this compound makes it a candidate for designing new linkers for MOFs with tailored properties.

Environmental Chemistry Research Applications

The widespread use of heterocyclic compounds in pharmaceuticals and agriculture necessitates an understanding of their environmental fate and impact. ijiemr.orgmdpi.com Research in this area can lead to the development of more environmentally benign chemicals and methods for monitoring and remediation.

Studies on Degradation Pathways of Related Heterocycles

Understanding the environmental degradation of heterocyclic compounds is crucial for assessing their persistence and potential toxicity. ijiemr.org Factors such as chemical structure, environmental conditions (pH, temperature), and the presence of microorganisms can all influence how these compounds behave in the environment. numberanalytics.com

Studies on the sorption of heterocyclic aromatic compounds to soil have shown that nitrogen-containing heterocycles, like pyrimidines, can have their environmental mobility influenced by factors such as ionic strength and cation exchange processes. nih.gov While specific degradation studies on this compound are not available, research on related chloropyrimidines and other heterocyclic compounds provides a framework for how such investigations could be conducted. numberanalytics.com Such studies would be essential to evaluate the environmental profile of any large-scale application of this compound or its derivatives.

Development of Chemical Probes for Environmental Monitoring

Fluorescent chemical probes are powerful tools for detecting and quantifying specific analytes in various media, including environmental samples. mdpi.com Pyrimidine derivatives have been successfully employed as the core structure for fluorescent probes due to their versatile chemical and photophysical properties. rsc.org

For example, pyrimidine-based fluorescent probes have been developed for detecting hydrogen sulfide (B99878) (H₂S) and for monitoring pH changes in biological systems. mdpi.comresearchgate.net Other pyrimidine derivatives have been designed as fluorescent probes for lipid droplet bioimaging. nih.gov The general principle involves creating a "push-pull" system within the molecule, where electron-donating and electron-withdrawing groups are attached to the pyrimidine core to modulate its fluorescence in response to a specific analyte. nih.gov

Given these precedents, this compound could serve as a scaffold for developing new chemical probes. The reactive chlorine atom allows for the attachment of various recognition units or fluorophores, potentially leading to sensors for detecting environmental pollutants like heavy metal ions or specific organic contaminants. tandfonline.com The development of such probes could offer sensitive and selective methods for environmental monitoring. mdpi.com

Advancement of Chemical Probe and Scaffold Libraries for Chemical Biology Research

The development of chemical probes and diverse compound libraries is crucial for interrogating biological systems and discovering new therapeutic agents. vipergen.com The structure of this compound, featuring a reactive chloro substituent and an oxane moiety, makes it a valuable building block for constructing such molecular tools.

The pyrimidine core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov This characteristic makes this compound an excellent starting point for creating focused libraries of compounds for screening against various proteins. The chloro group at the 4-position is a key functional handle for introducing molecular diversity. It can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic derivatization of the pyrimidine core to explore the chemical space around a biological target.

Furthermore, the oxan-4-yloxy group at the 6-position contributes to the three-dimensional character of the molecule, which is increasingly recognized as an important factor for achieving high potency and selectivity in drug design. This non-planar, sp³-rich fragment can influence the solubility and conformational properties of the resulting derivatives, potentially improving their pharmacokinetic profiles.

The concept of scaffold hopping, where the core structure of a known active compound is replaced with a different one to explore new intellectual property space and improve properties, can also be applied. rsc.orgpsu.edu this compound can serve as a novel scaffold to mimic the interactions of known ligands, with the potential to discover compounds with improved or different biological activities. For instance, in the development of kinase inhibitors, a significant area of drug discovery, the pyrimidine scaffold is frequently employed to interact with the hinge region of the kinase domain. nih.gov By functionalizing the 4-position of this compound, researchers can generate a library of potential kinase inhibitors.

DNA-encoded libraries (DELs) represent a cutting-edge technology for the rapid synthesis and screening of massive numbers of compounds. nih.gov The sequential and regioselective functionalization of pyrimidine scaffolds, such as 2,4,6-trichloropyrimidine, has been successfully demonstrated in the construction of large DELs. nih.gov Similarly, this compound could be incorporated into DEL synthesis workflows. The chloro group would serve as a reactive site for ligation with a DNA tag or for the introduction of a building block in a combinatorial fashion.

Table 1: Potential Applications of this compound in Chemical Biology

Application AreaRationaleKey Structural Features Utilized
Chemical Probe Development Serves as a core scaffold for creating tailored molecules to study biological targets.Reactive chloro group for attaching reporter groups or affinity tags.
Scaffold Libraries Acts as a versatile building block for generating diverse collections of compounds for high-throughput screening.Pyrimidine core as a privileged scaffold; chloro and oxan-4-yloxy groups for diversification.
Fragment-Based Drug Discovery The molecule itself or its simple derivatives can serve as fragments for screening against protein targets.Low molecular weight and defined 3D shape of the oxane moiety.
DNA-Encoded Libraries (DELs) Can be used as a scaffold for the combinatorial synthesis of vast libraries of DNA-tagged compounds.Reactive chloro group for on-DNA chemical transformations.

Innovations in Pyrimidine Functionalization Methodologies for Sustainable Chemistry

The synthesis of functionalized pyrimidines is a mature field, yet there is a continuous drive to develop more efficient, selective, and environmentally benign methods. rasayanjournal.co.in These innovations in sustainable chemistry are directly applicable to the synthesis and derivatization of this compound.

Traditional methods for pyrimidine synthesis often involve harsh conditions and the use of stoichiometric and often toxic reagents. rasayanjournal.co.in Modern approaches focus on catalytic and greener alternatives. For instance, the synthesis of the pyrimidine core itself can be achieved through multicomponent reactions catalyzed by transition metals or organocatalysts, often in environmentally friendly solvents like water or ethanol (B145695). rsc.orgpjoes.com These methods offer high atom economy and reduce waste generation. The synthesis of this compound could be envisioned through such a green pathway, for example, by reacting a suitable amidine with a β-dicarbonyl compound precursor to the desired substitution pattern, followed by chlorination.

A key area of innovation is the direct C-H functionalization of heterocycles. researchgate.netcolab.ws This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. For a molecule like this compound, direct C-H functionalization could potentially be used to introduce substituents at the C2 or C5 positions of the pyrimidine ring, which are not easily accessible through classical methods. While the electron-deficient nature of the pyrimidine ring can make direct C-H functionalization challenging, significant progress has been made using various catalytic systems, including palladium, rhodium, and iridium complexes, as well as metal-free approaches. nih.govrsc.org

The use of flow chemistry and microwave-assisted synthesis are other important aspects of modern sustainable chemistry. nih.gov These technologies can significantly reduce reaction times, improve yields, and enhance safety, especially for reactions that require high temperatures or involve hazardous reagents. The synthesis and subsequent derivatization of this compound could be optimized using these techniques to create more efficient and scalable processes.

Furthermore, the development of catalytic methods for the cross-coupling of the chloro-substituent is a continuous area of research. While palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are well-established for functionalizing chloropyrimidines, the search for more sustainable catalysts based on earth-abundant metals like nickel or copper is a key goal of green chemistry. acs.org Applying these newer catalytic systems to the derivatization of this compound would represent a significant advancement in the sustainable synthesis of its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-6-(oxan-4-yloxy)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : A rational two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves condensation with chloroacetonitrile in dioxane to form a pyrimidinone intermediate, followed by chlorination with POCl₃. Key factors include solvent choice (dioxane improves reaction homogeneity), temperature control (60–80°C for cyclization), and stoichiometric excess of chlorinating agents to achieve >80% yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : ¹H/¹³C-NMR confirms substitution patterns (e.g., oxan-4-yloxy group resonance at δ 3.5–4.0 ppm for oxolane protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 272.0584). IR spectroscopy identifies C-Cl stretching (~750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .

Q. How does the oxan-4-yloxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The oxan-4-yloxy group acts as an electron-donating substituent, activating the pyrimidine ring at the 4-position for nucleophilic displacement. For example, in SNAr reactions with amines, the chloro group is replaced efficiently at 60°C in THF, yielding 4-amino derivatives. Steric hindrance from the oxolane ring may slow reactivity compared to smaller alkoxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., variable IC₅₀ values in kinase assays) may arise from differences in assay conditions (ATP concentration, pH) or cellular models. Standardize protocols using recombinant enzymes (e.g., PI3K isoforms) and validate with positive controls like GDC-0941. Cross-validate findings via orthogonal assays (e.g., Western blotting for downstream phosphorylation) .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : Degradation via hydrolysis of the chloro group is mitigated by formulating the compound in lyophilized powders (stored at −20°C) or using PEGylated nanoparticles for in vivo delivery. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify optimal excipients .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) against crystallographic structures (e.g., PI3Kγ, PDB: 3DBS) identifies key interactions: the oxan-4-yloxy group occupies a hydrophobic pocket, while the chloro group forms halogen bonds. Free energy perturbation (FEP) calculations predict substituent effects on binding affinity .

Q. What experimental approaches validate the role of this compound in modulating sphingolipid metabolism pathways?

  • Methodological Answer : LC-MS/MS quantitation of sphingosine-1-phosphate (S1P) and dihydrosphingosine (DHS) in treated cell lines (e.g., HEK293T) reveals dose-dependent inhibition of serine palmitoyltransferase. Use isotopic tracers (¹³C₃-serine) to track de novo sphingolipid synthesis .

Critical Analysis of Contradictory Evidence

  • Synthetic Yields : reports 83% yield for pyrimidinone intermediates, while earlier methods ( ) achieved <60% due to inefficient cyclization. The use of dioxane ( ) likely reduces side reactions vs. polar aprotic solvents.
  • Biological Activity : highlights sphingolipid modulation, whereas emphasizes kinase inhibition. These divergent activities suggest context-dependent mechanisms, requiring target profiling across multiple assays.

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